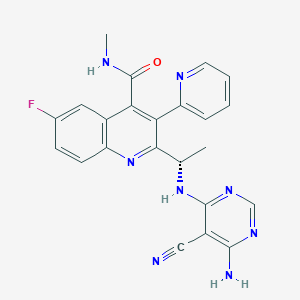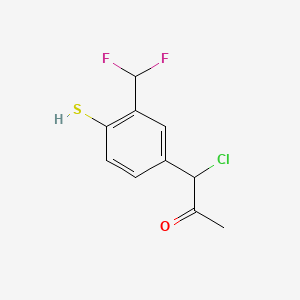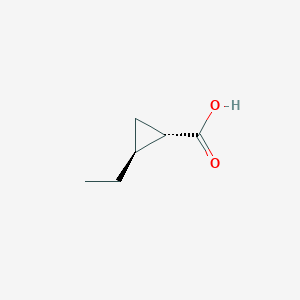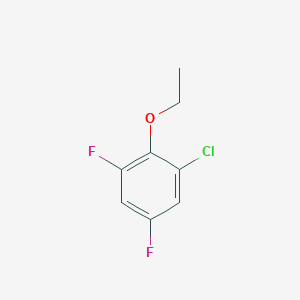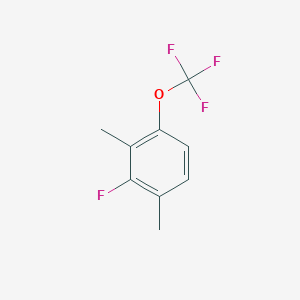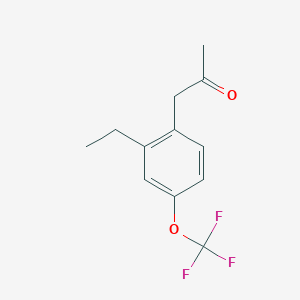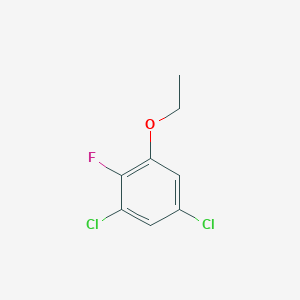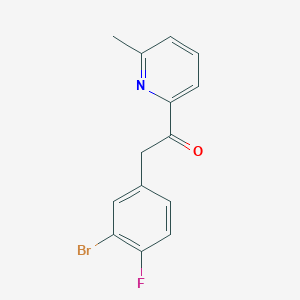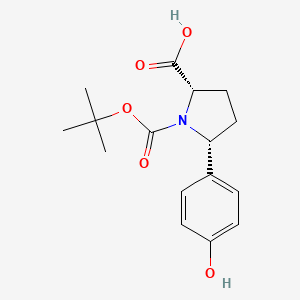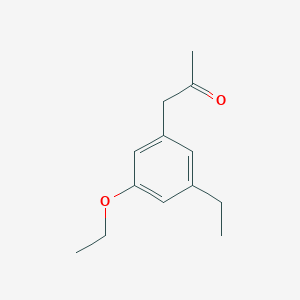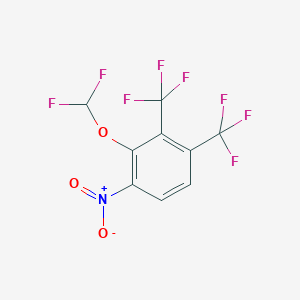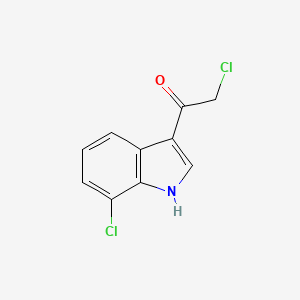
Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- can be achieved through several methods. One common method involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes under ultrasound-assisted or solvent-free conditions . The reaction is carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions is particularly advantageous in industrial settings as it reduces the use of hazardous solvents and lowers production costs .
Chemical Reactions Analysis
Types of Reactions
Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to interact with enzymes involved in cell division, making them potential candidates for anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Ethanone,1-(2-chlorophenyl)-: Similar structure but lacks the indole moiety.
Ethanone,1-(1H-indol-3-yl)-: Similar structure but lacks the chloro substituents.
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure but contains a different heterocyclic ring.
Uniqueness
Ethanone,2-chloro-1-(7-chloro-1h-indol-3-yl)- is unique due to the presence of both chloro substituents and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2-chloro-1-(7-chloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7Cl2NO/c11-4-9(14)7-5-13-10-6(7)2-1-3-8(10)12/h1-3,5,13H,4H2 |
InChI Key |
YFWUGYSYZDOSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
